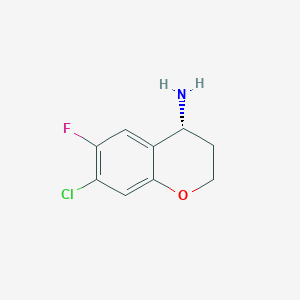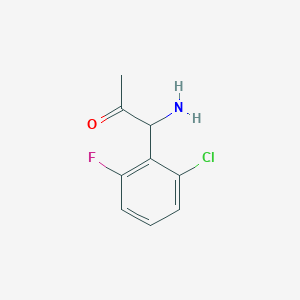
1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClFNO This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
The synthesis of 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluoroacetophenone with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ advanced catalytic systems and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and cancer.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Amino-1-(2-fluorophenyl)propan-2-one: This compound lacks the chloro group, which may result in different chemical reactivity and biological activity.
1-Amino-1-(2-chloro-4-fluorophenyl)propan-2-one: The position of the fluoro group is different, which can influence the compound’s properties and interactions.
1-Amino-1-(2-chloro-6-bromophenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-amino-1-(2-chloro-6-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-4,9H,12H2,1H3 |
InChI Key |
VUMNRWOTLVMZLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


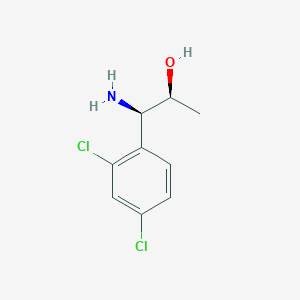
![(S)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13045895.png)
![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13045910.png)
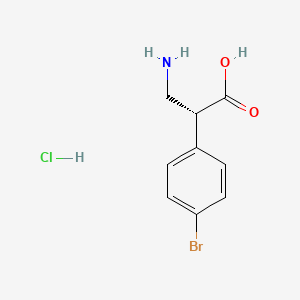
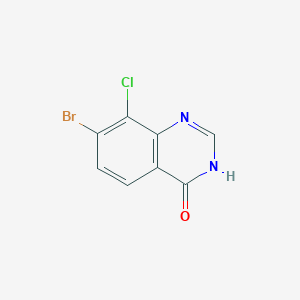
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13045926.png)
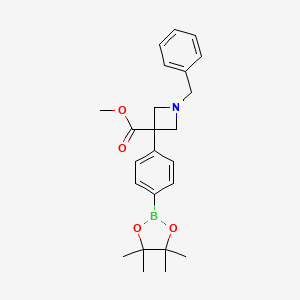
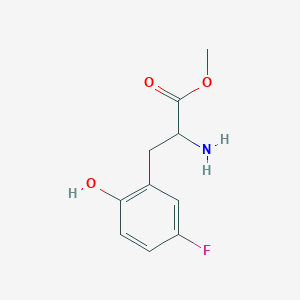
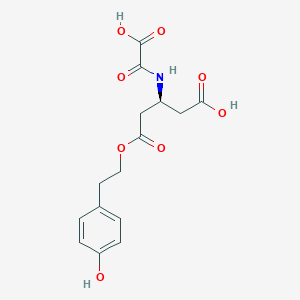
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)
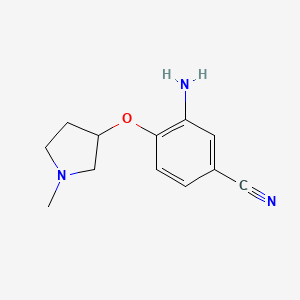

![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)
